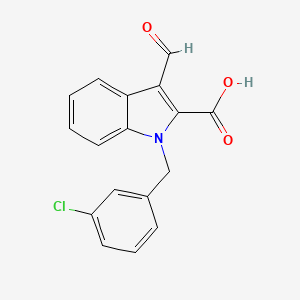

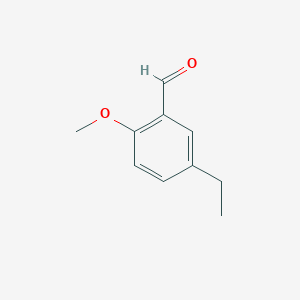

5-Ethyl-2-Methoxybenzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Ethyl-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Ethyl-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verwendung in Lebensmitteln und Kosmetika

Methoxybenzaldehyde, einschließlich 5-Ethyl-2-Methoxybenzaldehyd, sind für ihren erfrischenden Duft bekannt. Sie werden häufig als Geschmacksstoffe in Lebensmitteln und Kosmetika verwendet .

Medizinische Eigenschaften

Methoxybenzaldehyde weisen signifikante medizinische Eigenschaften auf. Es wurde berichtet, dass sie Anti-Acetylcholinesterase-, Antityrosinase- und Antileukämie-Aktivitäten zeigen .

Rolle in der pharmazeutischen Industrie

Aufgrund ihrer medizinischen Eigenschaften haben Methoxybenzaldehyde bestimmte Perspektiven in der pharmazeutischen Industrie .

Biosynthese in Pflanzen

Methoxybenzaldehyde sind eine der wichtigen Gruppen von Benzoatderivaten in Pflanzen. Ihre Biosynthese stand im Fokus der Forschung .

Verwendung in der organischen Synthese

Methoxybenzaldehyde sind privilegierte Bausteine in der organischen Synthese. Sie sind mit einer Reihe von Reagenzien hochreaktiv, was sie wertvoll für die Synthese kleiner, hochfunktionalisierter Moleküle macht .

Verwendung in der Radiomarkierung

Die hohe Reaktivität von Methoxybenzaldehyden ermöglicht auch die effektive Synthese von radiomarkierten Aldehyden .

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid, can cause skin and eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Wirkmechanismus

Target of Action

The primary targets of 5-Ethyl-2-methoxybenzaldehyde are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.

Mode of Action

5-Ethyl-2-methoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems. This disruption is achieved through the compound’s redox-active properties . The compound serves as a potent redox cycler, inhibiting microbial growth through destabilization of cellular redox homeostasis .

Biochemical Pathways

The compound affects the phenylpropanoid pathway, a major biosynthetic process in plants that responds to stress . It disrupts the metabolic flux through this pathway, particularly affecting the p-coumaryl, coniferyl, and sinapyl alcohol branches .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound destabilizes the redox balance within the cell, leading to cell death . This makes 5-Ethyl-2-methoxybenzaldehyde a potent antifungal agent.

Action Environment

The action, efficacy, and stability of 5-Ethyl-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of certain fungal mutants to this compound and/or increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents . This suggests that the compound’s action can be enhanced in certain environments.

Biochemische Analyse

Biochemical Properties

5-Ethyl-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It interacts with various enzymes and proteins, including superoxide dismutases and glutathione reductase . These interactions are crucial for maintaining cellular redox homeostasis. The compound acts as a redox-active agent, capable of disrupting cellular antioxidation systems, which can lead to the inhibition of microbial growth .

Cellular Effects

The effects of 5-Ethyl-2-methoxybenzaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to disrupt redox homeostasis can lead to oxidative stress, which in turn affects various cellular functions. For instance, in fungal cells, 5-Ethyl-2-methoxybenzaldehyde targets cellular antioxidation components, leading to the inhibition of fungal growth .

Molecular Mechanism

At the molecular level, 5-Ethyl-2-methoxybenzaldehyde exerts its effects through several mechanisms. It can form reversible adducts with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s redox activity allows it to participate in electron transfer reactions, which can alter the redox state of cellular components and influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethyl-2-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Over time, 5-Ethyl-2-methoxybenzaldehyde may undergo oxidation, leading to the formation of various degradation products. These changes can affect its long-term impact on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Ethyl-2-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

5-Ethyl-2-methoxybenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can be metabolized to form various intermediates, which may further participate in metabolic reactions. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 5-Ethyl-2-methoxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 5-Ethyl-2-methoxybenzaldehyde are crucial for its biological activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of 5-Ethyl-2-methoxybenzaldehyde is determined by various targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance .

Eigenschaften

IUPAC Name |

5-ethyl-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVAAACXONVFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439176 |

Source

|

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85944-02-1 |

Source

|

| Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)